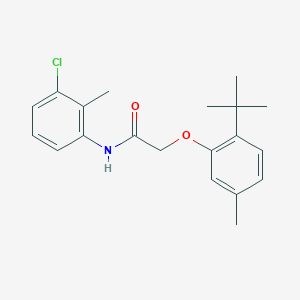
2-(2-tert-butyl-5-methylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related acetamide compounds often involves multi-step reactions, starting from basic phenolic or aniline precursors. For instance, acetamides have been synthesized through processes involving nitration, amination, chlorination, and subsequent reactions with acyl chloride derivatives (T. Romero & Angela Margarita, 2008; F. J. Urban et al., 1997). These processes highlight the complexity and the careful control of conditions required for the successful synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by intramolecular and intermolecular hydrogen bonding, as demonstrated through spectroscopic methods and X-ray crystallography (Gerson López et al., 2010). These structural features are crucial for understanding the compound's reactivity and interactions with other molecules.
Chemical Reactions and Properties
Acetamide derivatives engage in a variety of chemical reactions, reflecting their reactivity towards nucleophilic substitution, addition reactions, and potential for forming hydrogen bonds. The presence of functional groups such as tert-butyl, methylphenoxy, and chlorophenyl significantly influences the chemical behavior of these compounds, making them suitable for further functionalization and application in synthetic chemistry (Rohan A. Davis & P. Healy, 2010).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, are determined by the compound's molecular arrangement and intermolecular forces. For example, acetamide derivatives display varied crystalline structures and melting points, influenced by their specific substituents and hydrogen bonding patterns (Xinchen Chi et al., 2018).
Scientific Research Applications
Occurrence and Environmental Impact
The review by Haman et al. (2015) discusses the occurrence, fate, and behavior of parabens, a group of chemicals used as preservatives in various products, in aquatic environments. Although parabens differ structurally from the specific compound , this research highlights the environmental presence and persistence of chemically related compounds. The study found that despite treatments eliminating these chemicals well from wastewater, they persist at low concentration levels in effluents and are ubiquitous in surface water and sediments. This persistence is due to continuous introduction into the environment, reflecting the broader concern of environmental contamination by synthetic chemicals (Haman, Dauchy, Rosin, & Munoz, 2015).
Toxicity and Environmental Degradation
Liu and Mabury's (2020) review on synthetic phenolic antioxidants (SPAs), which share some chemical similarities with the compound , discusses environmental occurrence, human exposure, and toxicity. SPAs, used to prevent oxidative degradation in products, have been detected in various environmental matrices and human samples. The review emphasizes concerns over the toxicity of SPAs and their transformation products, which may have worse effects than the parent compounds, highlighting the need for further research into their environmental behaviors and impacts (Liu & Mabury, 2020).
properties
IUPAC Name |
2-(2-tert-butyl-5-methylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO2/c1-13-9-10-15(20(3,4)5)18(11-13)24-12-19(23)22-17-8-6-7-16(21)14(17)2/h6-11H,12H2,1-5H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEJEYIYCORXNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)NC2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-tert-butyl-5-methylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclopropyl-5-{[2-(3-fluorophenyl)azepan-1-yl]carbonyl}pyrimidin-4-ol](/img/structure/B5570521.png)
![(3S*,4R*)-N,N-dimethyl-1-[(5-methyl-1-benzofuran-2-yl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5570529.png)



![4-[2-(3-methoxyphenoxy)ethyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5570558.png)
![4-ethyl-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5570559.png)
![ethyl 4-{[tert-butyl(2-furoyl)amino]methyl}benzoate](/img/structure/B5570571.png)
![8-(3-ethoxypropanoyl)-2-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5570573.png)
![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5570585.png)

![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]piperidin-4-ol](/img/structure/B5570594.png)

![2-[(4-chlorobenzyl)thio]-4,6,7-trimethylquinazoline](/img/structure/B5570615.png)